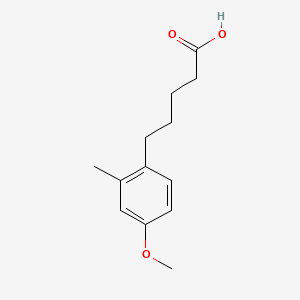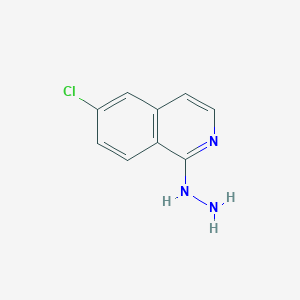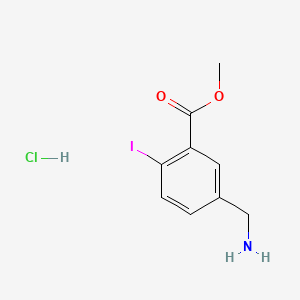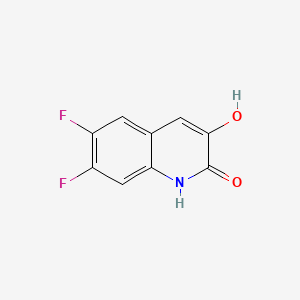
5-(4-Fluoro-2-methylphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H15FO2 It is a derivative of pentanoic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpentanoic acids with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-(4-Fluoro-2-methylphenyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluoro-2-methylphenyl)amino]pentanoic acid: Similar structure but with an amino group instead of a carboxylic acid group.
2-(2-Methylphenyl)pentanoic acid: Lacks the fluorine substitution on the phenyl ring.
4-(4-Methylphenyl)pentanoic acid: Substituted with a methyl group instead of a fluorine atom.
Uniqueness
5-(4-Fluoro-2-methylphenyl)pentanoic Acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-(4-fluoro-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-8-11(13)7-6-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
RKZGJMUJZBCETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)



![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)


![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)

